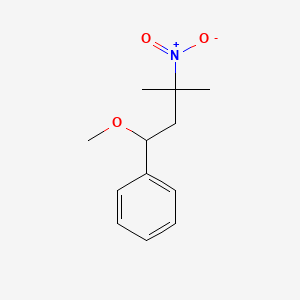![molecular formula C27H25NOS B14429990 1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one CAS No. 80269-72-3](/img/structure/B14429990.png)
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Triphenyl-11-thia-1-azadispiro[305~5~1~4~]undecan-2-one is a complex organic compound known for its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, which are then subjected to cyclization reactions to form the spirocyclic core. Common reagents used in these reactions include triphenylphosphine, sulfur, and various nitrogen-containing compounds. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
作用机制
The mechanism of action of 1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique spirocyclic structure. This interaction can modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with potential biological activity.
1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one derivatives: Variants of the compound with different substituents.
Uniqueness
This compound stands out due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts unique chemical and biological properties.
属性
CAS 编号 |
80269-72-3 |
|---|---|
分子式 |
C27H25NOS |
分子量 |
411.6 g/mol |
IUPAC 名称 |
1,3,3-triphenyl-11-thia-1-azadispiro[3.0.55.14]undecan-2-one |
InChI |
InChI=1S/C27H25NOS/c29-24-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27(25(30-27)19-11-4-12-20-25)28(24)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI 键 |
RFBFXZWEIQUDAV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C3(S2)C(C(=O)N3C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


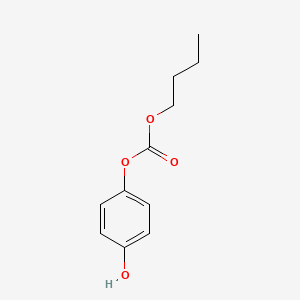
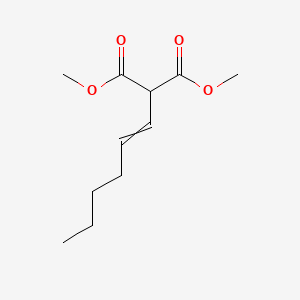
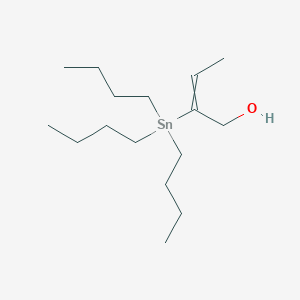
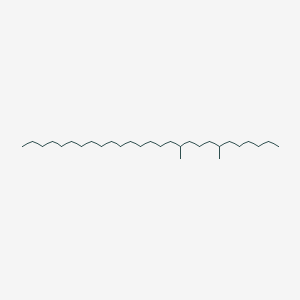
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
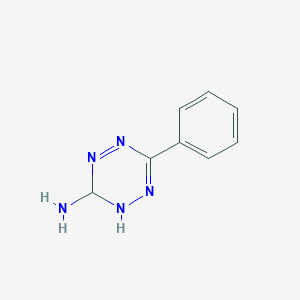
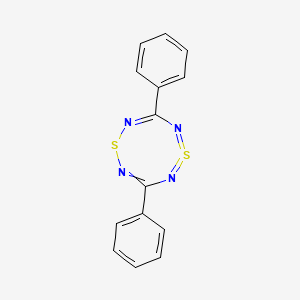
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
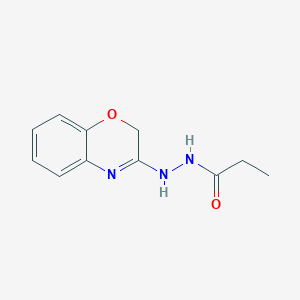
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
